molecular formula C15H19N3O4 B2755830 N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide CAS No. 1445647-35-7

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide

Cat. No. B2755830
CAS RN: 1445647-35-7
M. Wt: 305.334
InChI Key: WMMCVGPZLCSGNA-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide is not fully understood. However, it is believed to act as an allosteric modulator of various proteins, including ion channels and enzymes. It binds to specific sites on these proteins, causing a conformational change that alters their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to modulate the activity of ion channels, enzymes, and other proteins, leading to changes in cellular signaling pathways and physiological responses. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide in lab experiments is its specificity. It binds to specific sites on proteins, allowing researchers to study the function and regulation of these proteins with high precision. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to prevent any adverse effects.

Future Directions

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide has significant potential for future research in various fields. Some of the future directions of research include:
1. Investigating the mechanism of action of this compound in greater detail to understand its effects on various proteins.
2. Developing new derivatives of this compound with improved specificity and efficacy.
3. Studying the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative disorders.
4. Investigating the potential applications of this compound in drug discovery and development.
Conclusion:
In conclusion, this compound is a synthetic compound that has significant potential for scientific research in various fields. Its specificity and ability to modulate the activity of proteins make it a valuable tool for studying the function and regulation of these proteins. However, it is important to use appropriate safety measures when handling this compound to prevent any adverse effects. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide involves the reaction between 2-(2-methyl-4-nitrophenoxy)acetic acid and N-(1-cyano-1,2-dimethylpropyl)amine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of biochemistry, where it is used as a tool to study the function and regulation of proteins. It is also used in the field of physiology to study the physiological effects of various compounds on living organisms.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-methyl-4-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10(2)15(4,9-16)17-14(19)8-22-13-6-5-12(18(20)21)7-11(13)3/h5-7,10H,8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCVGPZLCSGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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